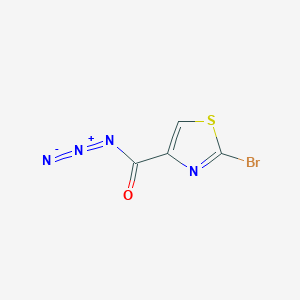
2-Bromo-thiazole-4-carbonyl azide
Numéro de catalogue B8303160
Poids moléculaire: 233.05 g/mol
Clé InChI: ANHXGPSJVZXWAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07196104B2
Procedure details


To a stirred solution of 2-bromo-thiazole-4-carboxylic acid (5.33 g, 25.7 mmol) in anhydrous THF (40 mL) at 0° C., under N2, TEA (7.18 mL, 51.5 mmol) was added. After 30 min ethyl chloroformate (2.59 mL, 27.0 mmol) was added dropwise over 10 min. After 25 min a solution of NaN3 (1.76 g, 27.0 mmol) in H2O (12 mL) was added. The mixture was warmed to RT over 1 h then diluted with H2O (100 mL). The precipitate was filtered off and air dried to yield the title compound as a white amorphous solid. MS m/z: 233.2, 235.2 (M+H). Calc'd. for C4HBrN4OS-233.05.

[Compound]
Name
TEA
Quantity
7.18 mL
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=O)[N:6]=1.ClC(OCC)=O.[N-:16]=[N+:17]=[N-:18].[Na+]>C1COCC1.O>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([N:16]=[N+:17]=[N-:18])=[O:9])[N:6]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.33 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=C(N1)C(=O)O
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
7.18 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.59 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1SC=C(N1)C(=O)N=[N+]=[N-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

